

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine

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Compound of Interest

Compound Name: 2-Amino-3-phenylpropan-1-ol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield, enantioselective synthesis of valuable 1,2-amino alcohols from the renewable starting material, L-phenylalanine. Both a state-of-the-art enzymatic cascade and a traditional chemical reduction method are presented, allowing for comparison and selection of the most suitable method for specific applications. Enantiomerically pure 1,2-amino alcohols are critical building blocks in the synthesis of numerous pharmaceuticals and serve as chiral auxiliaries in asymmetric synthesis.

Route 1: Multi-Enzyme Cascade Synthesis

This section details a biocatalytic approach that leverages a series of enzymatic reactions to convert L-phenylalanine into either 2-phenylglycinol or phenylethanolamine with high yields and exceptional enantiopurity.^{[1][2][3][4]} This method offers a sustainable alternative to traditional chemical syntheses, operating under mild reaction conditions and minimizing waste.^[4]

Overview of the Enzymatic Cascade

The overall strategy involves a two-part process. First, L-phenylalanine is converted to a key intermediate, (R)- or (S)-1-phenylethane-1,2-diol, through a two-pot, four-step sequential cascade. This diol intermediate is then used in one of two divergent, one-pot cascades to produce the target amino alcohol.

Quantitative Data Summary

| Starting Material | Intermediate | Overall Yield (Diol) | Enantiomeric Excess (ee) of Diol | Final Product | Overall Yield (from L-Phe) | Enantiomeric Excess (ee) of Final Product | Reference |
|-------------------|-----------------------------|----------------------|----------------------------------|------------------------|----------------------------|---|-----------|
| L-Phenylalanine | (R)-1-Phenylethane-1,2-diol | 75% | >99% | (S)-Phenylglycinol | 61% | >99.4% | [1] |
| L-Phenylalanine | (R)-1-Phenylethane-1,2-diol | 75% | >99% | (R)-Phenylethanolamine | 69% | >99.9% | [1] |
| L-Phenylalanine | (S)-1-Phenylethane-1,2-diol | 70% | 98-99% | - | - | - | [1] |

Experimental Protocols

Part 1: Synthesis of (R)-1-Phenylethane-1,2-diol from L-Phenylalanine

This procedure involves a two-pot, four-step sequential biocatalytic cascade.

Pot 1: Deamination and Decarboxylation

- **Reaction Setup:** In a 250 mL Erlenmeyer flask, dissolve 507 mg (3.1 mmol) of L-phenylalanine in 150 mL of 50 mM KPi buffer (pH 8.0).
- **pH Adjustment:** Adjust the pH of the mixture to 9.0–10.0 by adding 10 M KOH.
- **Enzyme Addition:** Add 3 g of lyophilized *E. coli* whole-cells overexpressing tyrosine ammonia lyase (TAL).

- Incubation: Incubate the reaction mixture at 30 °C with shaking at 170 rpm for 24 hours.
- Intermediate Formation: Following the deamination to cinnamic acid, add the decarboxylase enzyme to facilitate the formation of styrene.

Pot 2: Epoxidation and Hydrolysis

- Intermediate Extraction: After the first two steps, perform an intermediate extraction of the styrene formed.
- Enantioselective Epoxidation: The styrene intermediate is subjected to enantioselective epoxidation.
- Enantioselective Hydrolysis: Subsequently, enantioselective hydrolysis is carried out to yield (R)-1-phenylethane-1,2-diol. This step utilizes lyophilized *E. coli* cells expressing an epoxide hydrolase from *Solanum tuberosum*.[\[3\]](#)
- Work-up and Isolation: The final product, (R)-1-phenyl-1,2-diol, is isolated with an overall yield of 75% and an enantiomeric excess of >99%.[\[1\]](#)

Part 2A: Synthesis of (S)-Phenylglycinol from (R)-1-Phenylethane-1,2-diol

This is a one-pot, interconnected two-step cascade.

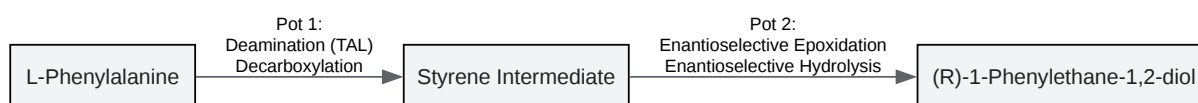
- Reaction Setup: Prepare a reaction mixture containing the (R)-1-phenylethane-1,2-diol intermediate.
- Enzyme Addition: Add an alcohol dehydrogenase to oxidize the diol to 2-hydroxyacetophenone. Concurrently, add a transaminase to aminate the ketone to the desired (S)-phenylglycinol. The addition of an alanine dehydrogenase makes the process redox-self-sufficient.[\[1\]](#)[\[4\]](#)
- Isolation: The final product, (S)-phenylglycinol, is isolated in an 81% yield with an enantiomeric excess of >99.4%.[\[1\]](#)

Part 2B: Synthesis of (R)-Phenylethanolamine from (R)-1-Phenylethane-1,2-diol

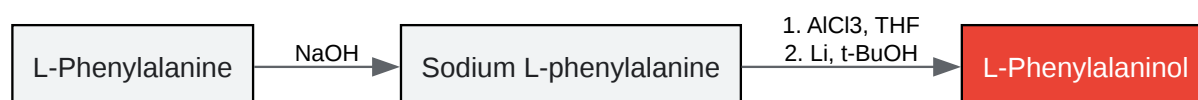
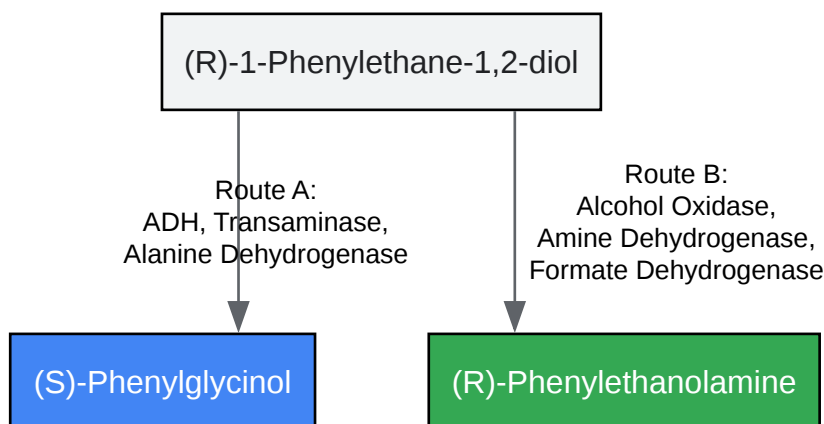
This is a one-pot, two-step cascade.

- **Reaction Setup:** To a 250 mL Erlenmeyer flask, add 37.5 mL of 2 M ammonium formate buffer (pH 8.5), 16 mL of H₂O, 49 mg of NAD⁺ (1 mM), 7.3 mg of a catalase (0.1 mg/mL), and 104 mg of (R)-1-phenylethane-1,2-diol. Adjust the pH to 8.5 with ammonia.[1]
- **Enzyme Addition:** Add an alcohol oxidase to convert the diol to (R)-2-hydroxy-2-phenylacetaldehyde. Subsequently, add an amine dehydrogenase for the reductive amination step. A formate dehydrogenase is also required to provide the reducing equivalents.[1]
- **Incubation:** The total reaction volume should be 73 mL. Incubate the mixture at 30 °C for 70 hours.[1]
- **Isolation:** (R)-phenylethanolamine is isolated in a 92% yield with an enantiomeric excess of >99.9%.[1]

Workflow Diagrams



Divergent Synthesis from Chiral Diol



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